molecular formula C11H13NO3 B15311477 ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B15311477
M. Wt: 207.23 g/mol
InChI Key: BCNHEVSIXBPLEV-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula C11H13NO3 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of an appropriate phenol derivative with an amine and an ester. One common method involves the condensation of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzoxazine derivatives have been shown to inhibit human topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can be compared with other benzoxazine derivatives and similar heterocyclic compounds:

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9-10(7-8)15-6-5-12-9/h3-4,7,12H,2,5-6H2,1H3

InChI Key

BCNHEVSIXBPLEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NCCO2

Origin of Product

United States

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